2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an ethoxybenzylidene group, a hydrazino group, and a methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and hydrazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene and hydrazino groups.
Reduction: Amines derived from the reduction of the hydrazino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2-(2-(2-Fluorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
Uniqueness
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it distinct from its analogs.
Properties
CAS No. |
359730-39-5 |
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Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-16-11-7-5-9-14(16)12-19-21-18(23)17(22)20-15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
USQCFEYNFKPMDL-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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